molecular formula C16H20N4O3S B3014014 3-Cyclopropyl-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1706112-00-6

3-Cyclopropyl-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No. B3014014
CAS RN: 1706112-00-6
M. Wt: 348.42
InChI Key: WFJNJGMGNJQUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-5-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial Applications

Research on derivatives of 1,2,4-oxadiazole, which share structural similarities with the queried compound, indicates potent antimicrobial activities. For instance, the synthesis and evaluation of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, containing either piperidine or pyrrolidine rings, have demonstrated strong antimicrobial effects. These compounds were synthesized and subjected to a structure-activity relationship study to understand their antimicrobial efficacy better (Krolenko, Vlasov, & Zhuravel, 2016).

Anticancer Applications

The compound's relevance extends to anticancer research, with studies indicating its potential use in treating cancer. For example, the inhibition of oxidative phosphorylation (OXPHOS) and the combination with dimethyl α-ketoglutarate (DMKG) have shown to induce lethal poisoning in cancer cells, suggesting a synthetically lethal interaction with certain cancer cell lines (Sica et al., 2019). This research unveils a metabolic vulnerability in cancer cells that could be exploited for therapeutic purposes.

Chemical Synthesis and Biological Evaluation

The chemical synthesis of 1,2,4-oxadiazole derivatives, including those with structural similarities to the target compound, has been extensively studied for their biological activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and shown to exhibit moderate to significant antibacterial activity (Khalid et al., 2016). These findings highlight the compound's potential utility in developing new antimicrobial agents.

properties

IUPAC Name

3-cyclopropyl-5-[(1-pyridin-3-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c21-24(22,14-4-1-7-17-10-14)20-8-2-3-12(11-20)9-15-18-16(19-23-15)13-5-6-13/h1,4,7,10,12-13H,2-3,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJNJGMGNJQUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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